3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-26(22,23)16-8-4-14(5-9-16)6-11-19(21)20-13-15-7-10-17(24-15)18-3-2-12-25-18/h2-5,7-10,12H,6,11,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWSTMHJTITAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the core structures, such as the methylsulfonylphenyl and thiophen-furan moieties, followed by their coupling under specific reaction conditions. Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Using reagents like potassium permanganate.
- Reduction : Employing agents such as lithium aluminum hydride.
- Substitution Reactions : Both nucleophilic and electrophilic substitutions can be performed.
These reactions enable the development of new compounds with tailored properties for specific applications.
Medicine
The pharmacological properties of 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide have been investigated extensively:
-
Antimicrobial Activity : The compound exhibits efficacy against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (μM) Biofilm Inhibition Concentration (MBIC) Staphylococcus aureus 15.625 - 62.5 62.216 - 124.432 Enterococcus faecalis 62.5 - 125 31.108 - 62.216 - Anti-inflammatory Activity : In vitro assays have shown that the compound significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages without exhibiting cytotoxicity at therapeutic concentrations.
Industry
In industrial applications, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique structural features allow for the creation of innovative products in fields such as organic electronics and photonics.
In Vivo Models
Studies have demonstrated that administration of this compound in animal models leads to a significant reduction in edema and inflammatory markers compared to control groups, highlighting its potential therapeutic applications in chronic inflammatory conditions.
Clinical Relevance
Recent research emphasizes its potential use in treating chronic inflammatory diseases, suggesting that its mechanism may involve modulation of immune responses, making it a candidate for further clinical investigation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, potentially affecting various biochemical pathways. The exact mechanism would depend on its application, such as binding to enzymes or receptors in a biological context, or interacting with other materials in an industrial setting.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Gaps: None of the evidence directly reports biological data for the target compound. However, analogs like Compound A () and Compound C () highlight the importance of sulfonyl/sulfonamide groups in targeting enzymes or receptors (e.g., kinases, carbonic anhydrases) .
- Metabolic Stability : The furan-thiophene system in the target compound may confer higher metabolic stability compared to purely aliphatic chains but lower than thiazole-containing analogs .
- Solubility: The methylsulfonyl group likely improves aqueous solubility compared to non-polar substituents like difluoromethylsulfanyl .
Recommendations :
- Conduct in vitro assays to evaluate kinase or protease inhibition.
- Compare metabolic stability with Compound A and Compound B.
- Explore cocrystallization studies to assess binding modes.
Biological Activity
The compound 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a methylsulfonyl group, a thiophenyl moiety, and a furan ring, which are crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections detail these activities based on various studies.
Antimicrobial Activity
- Mechanism of Action : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Its action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways, leading to bactericidal effects.
- Minimum Inhibitory Concentration (MIC) :
| Bacterial Strain | MIC (μM) | Biofilm Inhibition Concentration (MBIC) |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 |
| Enterococcus faecalis | 62.5 - 125 | 31.108 - 62.216 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through various in vitro assays:
- Cytokine Inhibition : It significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Cell Viability Assays : Studies demonstrated that the compound does not exhibit cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .
Case Studies
- In Vivo Models : In animal models of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups.
- Clinical Relevance : A recent study highlighted its potential use in treating chronic inflammatory conditions, suggesting that its mechanism may involve modulation of immune responses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step organic reactions. A plausible route includes:
Amide bond formation : React 3-(4-(methylsulfonyl)phenyl)propanoic acid with 5-(thiophen-2-yl)furan-2-yl)methylamine using coupling agents like EDCI/HOBt or DCC .
Heterocyclic ring assembly : For the furan-thiophene moiety, cyclization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed, similar to methods used for related thiazole-furan hybrids .
Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for amidation) to improve yields .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : Confirm the presence of methylsulfonyl (δ ~3.2 ppm for CH), furan-thiophene protons (δ 6.5–7.5 ppm), and amide NH (δ ~8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <3 ppm error .
- X-ray crystallography (if crystals form): Resolve 3D conformation, particularly the orientation of the methylsulfonyl group relative to the aromatic system .
Q. What are the key physicochemical properties to characterize for this compound?
- Methodology :
- Solubility : Test in DMSO, water, and ethanol using UV-Vis spectroscopy or gravimetric analysis .
- Thermal stability : Perform TGA/DSC to identify decomposition points (e.g., methylsulfonyl group stability at >200°C) .
- LogP : Determine via shake-flask method or HPLC retention time to assess hydrophobicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace thiophene with pyridine, vary sulfonyl groups) and compare bioactivity .
- In vitro assays : Test inhibitory effects on target proteins (e.g., kinases, ion channels) using fluorescence polarization or cell viability assays (IC determination) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with protein targets like KPNB1 or CB2 receptors .
Q. How should researchers address contradictory data in biological activity across studies?
- Methodology :
- Orthogonal assays : Validate results using independent techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Batch consistency : Check purity via HPLC and confirm stereochemistry (if applicable) using chiral columns or CD spectroscopy .
- Control experiments : Rule out off-target effects by testing in knockout cell lines or with selective inhibitors .
Q. What strategies are effective for improving the metabolic stability of this compound?
- Methodology :
- Metabolite identification : Use LC-MS/MS to detect hepatic microsomal degradation products (e.g., sulfoxide formation) .
- Structural shielding : Introduce electron-withdrawing groups (e.g., fluorine) near the methylsulfonyl moiety to resist oxidation .
- Prodrug design : Mask the amide group with enzymatically cleavable protectors (e.g., ester prodrugs) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H313/H333 risks) .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile intermediates (e.g., thiophene derivatives) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
